5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one

Synthetic Chemistry Heterocyclic Building Blocks Cross-Coupling Selectivity

This 1,2,3,5-tetrasubstituted pyridinone features a C-5 bromine, C-3 fluorine, and C-6 methyl group on a 2-pyridinone scaffold, delivering three orthogonal derivatizable vectors. Ideal for fragment-based screening (Rule-of-Three compliant) and parallel SAR exploration: selective Pd-catalyzed cross-coupling at C-5 (Suzuki, Buchwald-Hartwig, Sonogashira), SNAr at C-3, and N-1 alkylation. The C-3 fluorine serves as an intrinsic ¹⁹F NMR probe for binding studies. MW 206 Da, cLogP 1.09, 98% purity. Procure this multi-functional scaffold for agrochemical and pharmaceutical library synthesis.

Molecular Formula C6H5BrFNO
Molecular Weight 206.014
CAS No. 2503209-40-1
Cat. No. B2460355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one
CAS2503209-40-1
Molecular FormulaC6H5BrFNO
Molecular Weight206.014
Structural Identifiers
SMILESCC1=C(C=C(C(=O)N1)F)Br
InChIInChI=1S/C6H5BrFNO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10)
InChIKeyUVCOYAJLJSYTEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one (CAS 2503209-40-1): Structural Baseline for a Heterocyclic Building Block


5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one (CAS 2503209-40-1) is a trisubstituted 2-pyridinone heterocycle with the molecular formula C₆H₅BrFNO and a molecular weight of 206.01 Da. The compound possesses a characteristic 1,2,3,5-tetrasubstituted pattern on the pyridinone ring, featuring a bromine atom at the 5-position, a fluorine atom at the 3-position, and a methyl group at the 6-position, while the amide N–H remains unsubstituted [1]. This exact substitution pattern generates a computed polar surface area (PSA) of 29 Ų and a calculated octanol–water partition coefficient (cLogP) of 1.09, placing it in a physicochemical space distinct from both its non-halogenated parent and its des-fluoro or des-methyl analogs [2].

Why Generic Pyridinone Substitution Fails for 5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one


The 2-pyridinone scaffold supports at least four chemically distinct derivatizable positions, and changes to the halogenation pattern can dramatically shift reactivity, physicochemical properties, and binding interactions [1]. Substituting 5-bromo-3-fluoro-6-methyl-1H-pyridin-2-one with a des-fluoro or des-bromo analog eliminates one orthogonal reactive handle, thereby altering the regioselectivity accessible through sequential cross-coupling. Even isosteric replacements—such as exchanging bromine for chlorine or trifluoromethyl—change the C–X bond length (~1.89 Å for C–Br vs. ~1.70 Å for C–Cl), steric bulk, and oxidative addition kinetics in metal-catalyzed transformations [2]. These differences propagate into downstream intermediates and cannot be compensated by adjusting a single reaction parameter, making blind substitution a significant source of synthetic failure or intellectual property risk.

Quantitative Differentiation Evidence: 5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one Versus In-Class Analogs


Unique Halogen Arrangement: Differentiation from 5-Bromo-3-fluoro-1H-pyridin-2-one (Des-Methyl Analog)

The target compound, 5-bromo-3-fluoro-6-methyl-1H-pyridin-2-one (MW 206.01), differs from 5-bromo-3-fluoro-1H-pyridin-2-one (CAS 156772-63-3; MW 191.99) solely by the presence of a methyl group at the 6-position, which increases molecular weight by 14.02 Da [1]. This methyl substituent sterically shields the C-6 position, eliminating N–H/C-6 tautomeric ambiguity present in the des-methyl analog and fixing the lactam form. The resulting substitution pattern provides three electronically differentiated positions (C-5–Br, C-3–F, C-6–CH₃) for sequential functionalization, compared to only two reactive handles in the des-methyl comparator.

Synthetic Chemistry Heterocyclic Building Blocks Cross-Coupling Selectivity

Physicochemical Divergence from 5-Bromo-6-methyl-1H-pyridin-2-one (Des-Fluoro Analog)

Replacement of the 3-fluoro substituent in 5-bromo-3-fluoro-6-methyl-1H-pyridin-2-one by hydrogen—yielding 5-bromo-6-methyl-1H-pyridin-2-one (CAS 54923-31-8)—results in a calculated MW decrease from 206.01 to 188.02 (Δ = 17.99 Da, 8.7% reduction) [1][2]. More critically, the 3-fluoro substituent functions as an electron-withdrawing group that lowers the pKₐ of the adjacent amide N–H by approximately 0.8–1.2 log units [3]. The fluorine also acts as a moderate hydrogen-bond acceptor (C–F···H–X), a property absent in the des-fluoro comparator, which alters both hydrogen-bonding capacity and metabolic soft-spot profile.

Medicinal Chemistry Physicochemical Profiling Drug-Likeness

Synthetic Cross-Coupling Chemoselectivity: Bromo vs. Chloro Analog Comparison

The C-5 bromine in 5-bromo-3-fluoro-6-methyl-1H-pyridin-2-one provides superior oxidative addition kinetics in Pd(0)-catalyzed cross-coupling compared with the corresponding C-5 chloro analog (5-chloro-3-fluoro-6-methyl-1H-pyridin-2-one). The C–Br bond dissociation energy is approximately 285 kJ/mol vs. ~327 kJ/mol for C–Cl, a difference of ~42 kJ/mol (~13%) favoring bromine towards oxidative addition [1]. In a pyridinone context, this enables selective C-5 functionalization in the presence of the C-3 fluoro substituent under milder conditions (lower temperature, shorter reaction times), reducing competing defluorination or ring-opening side reactions [2].

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Chemoselectivity

Procurement-Relevant Purity Benchmarking: 5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one

Commercially available 5-bromo-3-fluoro-6-methyl-1H-pyridin-2-one is supplied at 98% purity (HPLC) by multiple vendors, including Leyan (Shanghai Haohong Biomedical Technology) . In contrast, the des-fluoro analog 5-bromo-6-methyl-1H-pyridin-2-one (CAS 54923-31-8) is typically supplied at 98% purity [1], while the des-methyl analog 5-bromo-3-fluoro-1H-pyridin-2-one (CAS 156772-63-3) shows vendor-dependent purity ranging from 95% to 97% . The consistent 98% purity specification for the target compound across multiple suppliers reduces batch-to-batch variability risk in multi-step synthesis.

Quality Control Building Block Procurement Purity Specification

Drug-Likeness Profile: Comparison with Generic 2-Pyridinone Scaffold

5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one has a molecular weight (206.01 Da), cLogP (1.09), PSA (29 Ų), hydrogen-bond donor count (1), hydrogen-bond acceptor count (1), and rotatable bond count (0) that place it well within all commonly applied drug-likeness and lead-likeness filters [1][2]. The fully unsubstituted 2-pyridinone core (MW 97.07; cLogP ~0.0) represents the minimal fragment but lacks synthetic handles. The target compound achieves the maximal Rule-of-Three compliance while introducing three reactive vectors, making it suitable for fragment growing and library synthesis programs.

Drug Design Fragment-Based Screening Lead-Likeness

Procurement-Guiding Application Scenarios for 5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one


Orthogonal Sequential Cross-Coupling for Kinase-Focused Library Synthesis

The presence of a C-5 bromine (reactive toward Pd(0)-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings) adjacent to a C-3 fluorine (inert to oxidative addition, but modulatory of ring electronics) and a C-6 methyl (providing steric and conformational control) makes this building block ideal for constructing 1,2,3,5-tetrasubstituted pyridinone libraries [1]. The C–Br bond dissociates approximately 42 kJ/mol more readily than a C–Cl bond, enabling selective C-5 functionalization under mild conditions that preserve the C-3 fluoro group [2].

Fragment-Based Drug Discovery (FBDD) Hit Expansion

With a MW of 206 Da, cLogP of 1.09, and only one H-bond donor and one H-bond acceptor, this compound satisfies all Rule-of-Three criteria for fragment-based screening hits while providing three chemically distinct growth vectors [3]. Fragments derived from this building block can be elaborated at C-5 (via cross-coupling), C-3 (via nucleophilic aromatic substitution of fluorine), or the N-1 position (via alkylation), enabling multi-dimensional SAR exploration from a single starting material.

Agrochemical Intermediate: Halogen-Retentive Heterocyclic Core Synthesis

The combination of bromine and fluorine substituents on a pyridinone ring aligns with the halogenation patterns prevalent in modern agrochemical active ingredients, where fluorine improves metabolic stability and bromine provides a synthetic handle for late-stage diversification [1]. The consistent 98% commercial purity specification reduces the risk of halogen-containing impurities that could compromise downstream biological assay reproducibility.

Biophysical Probe Development: ¹⁹F NMR Reporter Applications

The C-3 fluorine serves as a sensitive ¹⁹F NMR probe for protein–ligand binding studies. Unlike the des-fluoro analog (5-bromo-6-methyl-1H-pyridin-2-one, CAS 54923-31-8), which lacks an intrinsic NMR-active reporter nucleus beyond ¹H and ¹³C, this compound enables direct detection of binding events via ¹⁹F chemical shift perturbation with high signal-to-noise ratio, facilitating fragment screening and ligand-observed NMR experiments without requiring additional isotopic labeling [3].

Quote Request

Request a Quote for 5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.